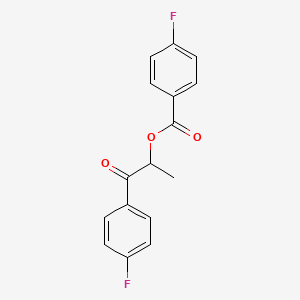![molecular formula C20H12N4O2 B13377431 9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one](/img/structure/B13377431.png)
9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one is a complex heterocyclic compound that features a fused ring system combining quinazolinone and pyridoquinazolinone structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-phenylpyridin-2-amine using palladium acetate (Pd(OAc)2) as a catalyst. This process includes cyclizative carbonylation of the C(sp2)–H bond, formation of C–C and C–N bonds, and oxidation mediated by copper(II) trifluoroacetate (Cu(TFA)2·H2O) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反应分析
Types of Reactions
9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone moiety, potentially leading to different pharmacologically active compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar quinazolinone structure and exhibit various biological activities.
Pyridoquinazolinones: Compounds with a similar fused ring system, studied for their pharmacological properties.
Uniqueness
9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one is unique due to its specific fused ring structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C20H12N4O2 |
|---|---|
分子量 |
340.3 g/mol |
IUPAC 名称 |
9-(4-oxo-3H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C20H12N4O2/c25-19-12-6-1-3-8-14(12)22-18(23-19)16-10-5-11-17-21-15-9-4-2-7-13(15)20(26)24(16)17/h1-11H,(H,22,23,25) |
InChI 键 |
ZPFGMIDPIGZZME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC4=NC5=CC=CC=C5C(=O)N43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Diamino-3-(4-methylbenzyl)-5-(3-pyridinyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13377348.png)
![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13377354.png)
![2-amino-3-[(3-chlorophenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377364.png)
![1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline](/img/structure/B13377367.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one](/img/structure/B13377384.png)
![3-(1-Adamantylcarbonyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B13377391.png)
![3-[(2,4-dichlorophenyl)(4-hydroxy-6-methyl-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13377395.png)
![1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate](/img/structure/B13377397.png)
![1-Adamantyl({[4-(3,3-dimethyl-1-triazenyl)phenyl]sulfonyl}imino)methanolate](/img/structure/B13377403.png)
![N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine](/img/structure/B13377424.png)
![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B13377425.png)
![(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13377429.png)
![5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13377439.png)
